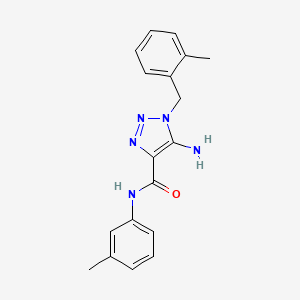

5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-6-5-9-15(10-12)20-18(24)16-17(19)23(22-21-16)11-14-8-4-3-7-13(14)2/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPQDUMSSGCGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

Attachment of the Benzyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

Benzyl and Phenyl Substituted Triazoles: These compounds have similar substituents and may exhibit comparable properties.

Uniqueness

What sets 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific combination of substituents, which may confer unique biological activities and chemical reactivity .

Biological Activity

5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial activity.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant biological activities, including:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell lines.

- Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial and fungal strains.

Antitumor Activity

In a study published in Frontiers in Pharmacology, triazole derivatives were synthesized and evaluated for their antitumor properties. Among these, a related compound (5i) exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. The mechanism of action involved the induction of apoptosis and increased reactive oxygen species (ROS) production, suggesting that similar triazole compounds may have comparable effects .

Table 1: Antitumor Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5i | H460 | 6.06 | Induces apoptosis, ROS generation |

Antimicrobial Activity

Research on triazole derivatives has also focused on their antimicrobial activity. A study indicated that certain synthesized triazoles exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. However, specific data on the antimicrobial activity of this compound remains limited.

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 16 µg/mL |

| Triazole B | S. aureus | 8 µg/mL |

Mechanistic Insights

The biological mechanisms underlying the activity of triazole compounds often involve interactions with cellular signaling pathways. For instance, compounds have been shown to inhibit specific kinases or modulate NF-κB signaling pathways, which are crucial in cancer progression and inflammation .

Case Studies

- Case Study on Lung Cancer : In vitro studies demonstrated that triazole derivatives could significantly reduce cell viability in H460 cells through apoptosis induction.

- Antimicrobial Study : A series of triazoles were tested against various pathogens; however, the specific performance of this compound was not highlighted.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Use anhydrous solvents to minimize side reactions.

How should researchers characterize the molecular structure of this compound?

Basic Research Question

A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.5–5.0 ppm for benzyl CH₂) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/methanol). Refine data using SHELXL, ensuring R-factor < 0.05 .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-MS m/z [M+H]⁺ ~388.1) .

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |

| Resolution (Å) | 0.84 |

What protocols are used for initial biological activity screening?

Basic Research Question

Standard assays include:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (CLSI guidelines) .

- Anticancer Screening : Cell viability assays (MTT or SRB) on cancer cell lines (e.g., renal RXF 393, IC₅₀ reported at ~10 µM for analogs) .

- Enzyme Inhibition : COX-2 inhibition measured via fluorometric kits (IC₅₀ compared to Celecoxib) .

Controls : Include positive controls (e.g., Doxorubicin for anticancer assays) and solvent-only blanks.

How do structural modifications influence biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies highlight substituent effects:

| Substituent (R₁/R₂) | Biological Activity (IC₅₀, µM) | Source |

|---|---|---|

| 4-Fluorophenyl | COX-2 Inhibition: 0.8 | |

| 3-Chlorobenzyl | Anticancer (RXF 393): 13.42% GP* | |

| 2-Methylbenzyl (target) | Predicted activity: Moderate | - |

*GP = Growth Percent Inhibition.

Methodological Insight :

- Use molecular docking (AutoDock Vina) to predict binding to targets like β-catenin or COX-2 .

- Synthesize analogs with halogens or electron-withdrawing groups to enhance potency .

What mechanisms underlie its biological activity?

Advanced Research Question

Proposed mechanisms for triazole analogs include:

- Kinase Inhibition : Binding to ATP pockets in kinases (e.g., B-Raf) via triazole-carboxamide interactions .

- Metal Chelation : Triazole nitrogen atoms coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes), disrupting function .

- Anti-inflammatory Action : COX-2 inhibition via π-π stacking with Phe residues in the active site .

Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities.

How can researchers resolve discrepancies in reported biological activities?

Advanced Research Question

Contradictions often arise from assay conditions or substituent variability:

- Assay Variability : Standardize protocols (e.g., fixed incubation time, cell passage number).

- Structural Confounders : Compare analogs with identical substituents (e.g., 4-fluorophenyl vs. 3-chlorobenzyl) .

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability (p<0.05 threshold).

What challenges arise in crystallographic refinement for this compound?

Advanced Research Question

Common issues and solutions:

- Disorder in Benzyl Groups : Apply SHELXL restraints (e.g., DFIX, SIMU) to model overlapping atoms .

- Twinned Crystals : Use TWINABS for data integration if merohedral twinning is detected.

- Data Resolution : Collect high-resolution data (≤1.0 Å) using synchrotron sources.

How can solubility and formulation challenges be addressed?

Advanced Research Question

Strategies to improve bioavailability:

- Salt Formation : React with HCl or sodium to form water-soluble salts.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release .

- Co-Solvent Systems : Test DMSO/PBS or PEG-400/water mixtures for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.